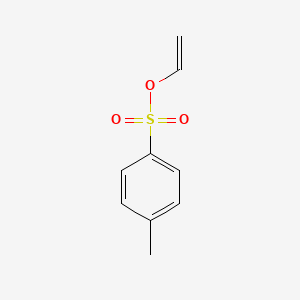

Benzenesulfonic acid, 4-methyl-, ethenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenesulfonic acid, 4-methyl-, ethenyl ester, also known as 4-methylbenzenesulfonic acid ethenyl ester, is an organic compound with the molecular formula C9H10O3S. This compound is characterized by the presence of a benzenesulfonic acid group substituted with a methyl group at the para position and an ethenyl ester group. It is used in various chemical reactions and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-methyl-, ethenyl ester typically involves the esterification of 4-methylbenzenesulfonic acid with ethenol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-methyl-, ethenyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzenesulfonic acid esters.

Scientific Research Applications

Benzenesulfonic acid, 4-methyl-, ethenyl ester finds applications in several scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-methyl-, ethenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active sulfonic acid moiety, which can then participate in various biochemical reactions. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

- Benzenesulfonic acid, 4-methyl-, ethyl ester

- Benzenesulfonic acid, 4-methyl-, 1-methylethyl ester

- Benzenesulfonic acid, 4-methyl-

Uniqueness

Benzenesulfonic acid, 4-methyl-, ethenyl ester is unique due to its ethenyl ester group, which imparts distinct reactivity compared to other similar compounds. This unique structure allows it to participate in specific chemical reactions that are not feasible with other benzenesulfonic acid derivatives .

Biological Activity

Benzenesulfonic acid, 4-methyl-, ethenyl ester (also known as 4-methylbenzenesulfonic acid ethenyl ester) is an aromatic sulfonic acid ester with significant biological activity. This compound is characterized by its ability to interact with various biological targets, particularly enzymes and proteins, which can lead to notable biochemical effects. The following sections detail the biological activity, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

- Molecular Formula: C₉H₁₂O₃S

- Molecular Weight: 212.26 g/mol

- CAS Number: 16736-98-4

The structure of this compound includes a benzenesulfonic acid moiety attached to an ethyl ester and an ethenyl group. This unique configuration contributes to its reactivity and potential applications in biochemical research.

This compound exhibits its biological activity primarily through:

- Enzyme Interaction: The sulfonic acid group can form strong ionic bonds with amino acid residues in enzymes, potentially leading to the inhibition or activation of enzymatic activity. This property makes it a valuable tool for studying enzyme kinetics and mechanisms.

- Covalent Bonding: The ethenyl group allows for covalent bonding with biological macromolecules, which can significantly influence the compound's biological effects.

Enzyme Inhibition Studies

Research has shown that this compound can modulate the activity of various enzymes. For example, studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in diseases where these enzymes are dysregulated.

Case Studies and Research Findings

- Toxicological Assessment : Toxicological studies indicate that benzenesulfonic acid derivatives are generally non-toxic at low doses. For instance, a study involving repeated oral administration showed no significant systemic toxicity or genotoxicity .

- Molecular Docking Studies : Molecular docking analyses have been conducted to predict the binding affinity of benzenesulfonic acid derivatives with various biological targets. These studies highlight the importance of structural features such as the ethenyl moiety in enhancing bioactivity against specific targets .

- Structure-Activity Relationship (SAR) : The SAR studies suggest that modifications to the benzenesulfonic acid structure can significantly impact its biological activity. For example, the presence of additional functional groups can enhance or diminish enzyme inhibition capabilities .

Applications in Research and Industry

This compound is utilized in various fields:

- Biochemical Research : It serves as a reagent in organic synthesis and as an intermediate in producing other chemical compounds.

- Pharmaceutical Development : Due to its enzyme-modulating properties, it holds promise for developing therapeutic agents targeting specific metabolic pathways.

- Industrial Applications : The compound is also employed in manufacturing surfactants and detergents due to its surface-active properties.

Properties

Molecular Formula |

C9H10O3S |

|---|---|

Molecular Weight |

198.24 g/mol |

IUPAC Name |

ethenyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C9H10O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h3-7H,1H2,2H3 |

InChI Key |

CAFXCCNVUAESCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.